Cas no 60169-38-2 (1-benzyl-n-(propan-2-ylideneamino)azetidine-2-carboxamide)
60169-38-2 structure
Product Name:1-benzyl-n-(propan-2-ylideneamino)azetidine-2-carboxamide
CAS No:60169-38-2
MF:C14H19N3O
MW:245.320163011551
CID:951347
PubChem ID:325777
Update Time:2025-04-19
1-benzyl-n-(propan-2-ylideneamino)azetidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-n-(propan-2-ylideneamino)azetidine-2-carboxamide
- NSC295130
- NSC-295130
- NSC 295130
- 60169-38-2
- DTXSID00315520
-
- Inchi: 1S/C14H19N3O/c1-11(2)15-16-14(18)13-8-9-17(13)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,16,18)
- InChI Key: JYJCWBSYRHILKI-UHFFFAOYSA-N
- SMILES: O=C(C1CCN1CC1C=CC=CC=1)N/N=C(\C)/C
Computed Properties
- Exact Mass: 245.15297
- Monoisotopic Mass: 245.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.7Ų
Experimental Properties
- PSA: 44.7
1-benzyl-n-(propan-2-ylideneamino)azetidine-2-carboxamide Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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